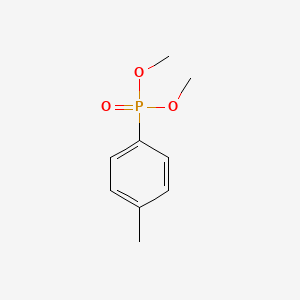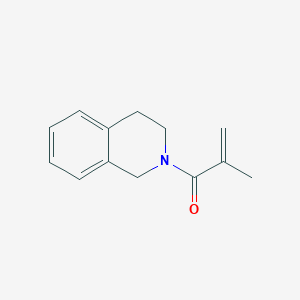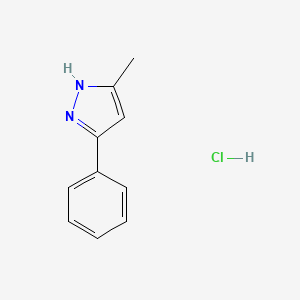
Diamino(sulfanylidene)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamino(sulfanylidene)phosphanium is a unique organophosphorus compound characterized by the presence of both sulfur and nitrogen atoms bonded to a phosphorus center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diamino(sulfanylidene)phosphanium typically involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+2NH3+H2S→P(NH2)2S+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Diamino(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Phosphine derivatives
Substitution: Various halogenated derivatives
Aplicaciones Científicas De Investigación
Diamino(sulfanylidene)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of diamino(sulfanylidene)phosphanium involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in biochemical processes.
Comparación Con Compuestos Similares
Diamino(sulfanylidene)phosphanium can be compared with other similar compounds such as:
Sulfonamides: Known for their antimicrobial properties.
Phosphines: Widely used in catalysis and organic synthesis.
Thioamides: Utilized in the synthesis of heterocyclic compounds.
Uniqueness: this compound stands out due to its unique combination of sulfur, nitrogen, and phosphorus atoms, which imparts distinct chemical reactivity and versatility in various applications.
Propiedades
Número CAS |
15176-86-0 |
|---|---|
Fórmula molecular |
H4N2PS+ |
Peso molecular |
95.09 g/mol |
Nombre IUPAC |
diamino(sulfanylidene)phosphanium |
InChI |
InChI=1S/H4N2PS/c1-3(2)4/h(H4,1,2,4)/q+1 |
Clave InChI |
BBLONAPXGAIMQH-UHFFFAOYSA-N |
SMILES canónico |
N[P+](=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


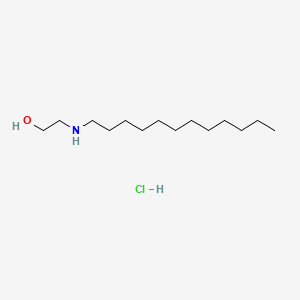
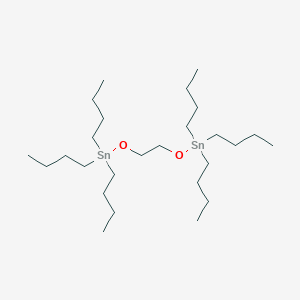
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

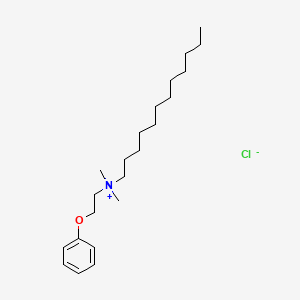
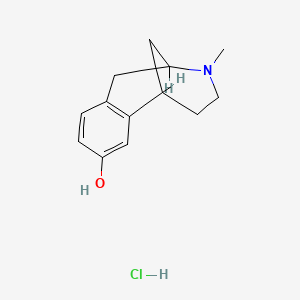

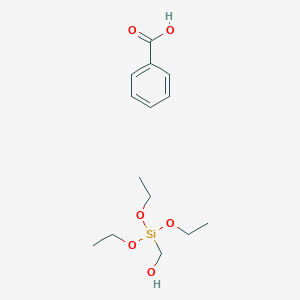
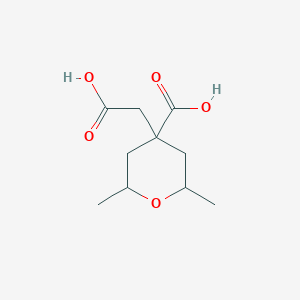
![(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14718520.png)

